molecular formula C5H13ClNNa2O4P B106011 Phosphocholine Chloride Sodium Salt CAS No. 16904-96-4

Phosphocholine Chloride Sodium Salt

Cat. No.: B106011
CAS No.: 16904-96-4
M. Wt: 263.57 g/mol
InChI Key: HMCRHROSIPYRGL-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Phosphocholine Chloride Sodium Salt plays a crucial role in biochemical reactions. It is an intermediate in the synthesis of phosphatidylcholine in tissues . The enzymes that convert choline to acetylcholine and phosphocholine’s precursor phosphatidylcholine are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of acetylcholine and phosphocholine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the structure and function of cell membranes and other cellular constituents through interactions . It also contributes to the study of cell membrane dynamics by facilitating the formation of stable membranes when interacting with proteins .

Molecular Mechanism

The precise mechanism of action of this compound remains incompletely understood. It is believed to modulate the structure and function of cell membranes and other cellular constituents through interactions . By engaging with proteins and lipids within the cell membrane, this compound can exert influence on the membrane’s structural and functional properties .

Temporal Effects in Laboratory Settings

It is known that the enzymes that convert choline to acetylcholine and phosphocholine’s precursor phosphatidylcholine are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of acetylcholine and phosphocholine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a weight-drop concussive head injury model in mice, this compound shortened the recovery time .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the synthesis of phosphatidylcholine in tissues . Choline is a vitamin-like nutrient that is taken up via specific transporters and metabolized by choline kinase, which converts it to phosphocholine needed for synthesis of phosphatidylcholine .

Transport and Distribution

It is known that it modulates the structure and function of cell membranes and other cellular constituents through interactions .

Subcellular Localization

It is known that it modulates the structure and function of cell membranes and other cellular constituents through interactions .

Preparation Methods

Phosphocholine Chloride Sodium Salt can be synthesized through various methods. One common approach involves the reaction of choline chloride with phosphoric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

Phosphocholine Chloride Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Properties

IUPAC Name

disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCRHROSIPYRGL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNNa2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937578
Record name Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16904-96-4
Record name Choline chloride O-(disodium phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline chloride O-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Phosphocholine Chloride Sodium Salt interact with the perovskite solar cell components to improve performance?

A1: this compound acts as a multifunctional interfacial bridge between the SnO2 electron transport layer (ETL) and the perovskite layer. [] This interaction stems from the presence of Phosphoryl (P=O) and sodium ion groups in its structure. [] The compound contributes to performance enhancement through three key mechanisms:

    Q2: What is the impact of this compound on the stability of perovskite solar cells?

    A2: The research demonstrates that incorporating this compound into the SnO2 ETL significantly improves the long-term stability of perovskite solar cells. [] Devices with the modified ETL retained 94% of their initial efficiency after 500 hours of aging at 25°C and 30-40% relative humidity. [] This enhanced stability is attributed to the compound's ability to passivate defects, reducing degradation pathways often triggered by moisture and oxygen.

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